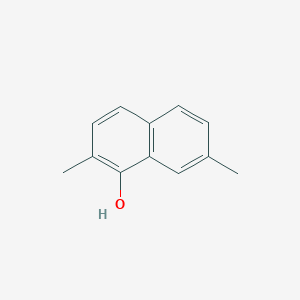

2,7-Dimethylnaphthalen-1-ol

Description

Contextualization within Naphthalene (B1677914) Chemistry and Alkylnaphthalene Derivatives

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. Its derivatives are a vast class of compounds formed by substituting one or more hydrogen atoms with other functional groups. These derivatives are crucial in numerous industrial applications, including the manufacturing of dyes, resins, plastics, and surfactants. studysmarter.co.ukresearchandmarkets.com

Alkylnaphthalenes, which feature one or more alkyl groups attached to the naphthalene core, are a significant subgroup. They are key components of crude oil and coal tar and see use as high-performance lubricants and nonvolatile solvents. studysmarter.co.ukwikipedia.org The position and number of alkyl groups on the naphthalene structure influence the compound's physical and chemical properties.

2,7-Dimethylnaphthalen-1-ol is an example of a hydroxylated alkylnaphthalene. It is structurally derived from 2,7-dimethylnaphthalene (B47183), an isomer of dimethylnaphthalene. The chemistry of these compounds is often studied in the context of their synthesis, reactivity, and environmental transformation. For instance, the synthesis of the parent compound, 2,7-dimethylnaphthalene, can be achieved from 2,7-dihydroxynaphthalene (B41206) through a multi-step process. orgsyn.org The study of such specific isomers is critical for understanding structure-activity relationships within the broader family of naphthalene derivatives.

Table 1: Selected Properties of the Precursor Compound, 2,7-Dimethylnaphthalene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 582-16-1 | nih.gov |

| Molecular Formula | C₁₂H₁₂ | nih.gov |

| Molar Mass | 156.22 g/mol | nih.gov |

| Boiling Point | 263 °C | sigmaaldrich.com |

| Melting Point | 94-97 °C | sigmaaldrich.com |

Significance in Atmospheric and Environmental Chemistry

The primary significance of this compound in current research lies in its role as a product of the atmospheric oxidation of 2,7-dimethylnaphthalene (27DMN). acs.orgnih.gov Naphthalene and its alkylated derivatives are semi-volatile organic compounds found in the gas phase in the urban atmosphere and are known contributors to the formation of Secondary Organic Aerosols (SOA). acs.orgcopernicus.org

The atmospheric degradation of 27DMN is predominantly initiated by hydroxyl (OH) radicals. acs.orgnih.gov Theoretical studies have elucidated the mechanism of this process, showing that the formation of this compound is a key pathway. acs.orgnih.govacs.org The reaction proceeds mainly through the addition of an OH radical to the C1 position of the naphthalene ring, forming a radical adduct (R1). acs.orgnih.gov In the presence of atmospheric oxygen (O₂), this adduct can then form this compound via direct hydrogen abstraction. acs.orgnih.gov

This oxidation pathway is noteworthy because it differs from those of monocyclic aromatic compounds like benzene and toluene (B28343). acs.orgnih.gov The formation of hydroxylated derivatives such as this compound is a critical step in the transformation of PAHs in the atmosphere, influencing their environmental fate and their contribution to aerosol formation. acs.orgcopernicus.org

Table 2: Key Atmospheric Reaction Pathway for this compound Formation

| Reactant | Initiator | Intermediate | Reaction | Product | Reference |

|---|

Overview of Research Trajectories for Naphthalenols

Research on naphthalenols (also known as naphthols) and their derivatives spans several areas of chemical science. Naphthalenols are naphthalene derivatives that carry at least one hydroxyl group. foodb.ca The investigation into these compounds follows several key trajectories:

Synthesis and Reactivity: A significant body of research focuses on the synthesis of specific naphthalenol isomers and their subsequent chemical reactions. researchgate.netpublish.csiro.au For example, studies have explored the oxidation of various methyl-substituted naphthalenes to produce the corresponding naphthalenols. publish.csiro.au These synthetic methods are crucial for obtaining pure samples for further study.

Atmospheric and Environmental Fate: As highlighted with this compound, a major research area is the role of naphthalenols as intermediates in the environmental degradation of PAHs. copernicus.orgnih.gov The photocatalytic reforming of naphthalene, for instance, produces 1-naphthalenol and 2-naphthalenol as primary intermediates. mdpi.com Understanding these transformation pathways is essential for modeling air quality and the environmental impact of pollutants.

Materials Science: Certain naphthalenol derivatives are being investigated for their potential applications in materials science. Organic molecules with extended π-bond systems, like those found in naphthalenes, can exhibit nonlinear optical (NLO) properties. inoe.ro Research has explored compounds like 2-naphthalenol as potential NLO materials, which have applications in electro-optic devices. inoe.ro

Catalytic Oxidative Reactions: Recent advances have focused on the catalytic oxidative reactions of phenols and naphthalenols. researchgate.net These reactions provide effective strategies for transforming phenolic substrates into a variety of valuable oxygenated molecules through processes like C-H functionalization and cyclization. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dimethylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSCKRKJWCRYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 2,7 Dimethylnaphthalen 1 Ol and Its Precursors

Indirect Synthetic Routes to 2,7-Dimethylnaphthalene (B47183) Precursors

The industrial production of specific dimethylnaphthalene isomers, such as 2,7-DMN, is challenging due to the difficulty in controlling the positions of the methyl groups on the naphthalene (B1677914) ring. nacatsoc.org

Transition metal catalysts, including those based on palladium, rhodium, and nickel, are instrumental in the functionalization of aromatic compounds like naphthalene. researchgate.netvirginia.edubohrium.com These catalysts facilitate the introduction of alkyl groups through various mechanisms, such as C-H activation. virginia.edunih.gov For instance, nickel catalysis can be employed in the reaction of O-carbamates with Grignard reagents to introduce substituents onto the naphthalene core. orgsyn.org Rhodium-catalyzed reactions have also been utilized for the synthesis of naphthalenes. bohrium.com

A notable method involves the palladium-catalyzed Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol, which is a key step in a regioselective synthesis of 2,6-dimethyltetralin, a precursor to 2,6-DMN. acs.org While this specific example leads to the 2,6-isomer, the principles of transition metal-catalyzed cross-coupling reactions are broadly applicable to the synthesis of various dimethylnaphthalene isomers. The choice of catalyst and starting materials is crucial for directing the regioselectivity of the alkylation. virginia.edu

The methylation of 2-methylnaphthalene (B46627) (2-MN) or naphthalene using methanol (B129727) over zeolite catalysts is another attractive route for synthesizing dimethylnaphthalenes. acs.orgresearchgate.net The acidic properties and microporous structure of zeolites like HZSM-5 influence the catalytic performance and product distribution. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| Nickel(II) / Grignard Reagent | 2,7-Bis(diethylcarbamoyloxy)naphthalene, Methylmagnesium bromide | 2,7-Dimethylnaphthalene | orgsyn.org |

| Palladium(II) acetate (B1210297) / PIDA | Naphthalene derivatives | Functionalized naphthalenes | researchgate.net |

| Rhodium complexes | Naphthalene, Olefins | Alkenylnaphthalenes | researchgate.net |

| Palladium / Zeolite | 2-Methylnaphthalene, C10 Aromatics | Dimethylnaphthalenes | acs.org |

| Ruthenium complexes | Aromatic imines, Olefins | Alkylated aromatic imines | nih.gov |

Multi-step synthetic sequences are commonly employed to produce specific dimethylnaphthalene isomers. google.comudel.edulibretexts.org A general approach involves the alkylation of a monocyclic aromatic hydrocarbon followed by cyclization and dehydrogenation. google.com For example, toluene (B28343) can be alkylated with pentenes over a zeolite catalyst to form pentyltoluenes, which are then converted to a mixture of dimethylnaphthalene isomers over a reforming catalyst. nacatsoc.org

Another multi-step synthesis involves the reaction of o-, m-, or p-xylene (B151628) with butadiene to form an alkenylbenzene. google.com This intermediate is then cyclized to produce dimethyltetralins, which are subsequently dehydrogenated to yield dimethylnaphthalenes. google.com The resulting mixture of isomers often requires further isomerization to enrich the desired product, such as 2,7-DMN. google.com

A specific synthesis for 2,7-dimethylnaphthalene involves a Grignard addition of dimethoxybutanone to α-chloro-m-xylene, followed by an acidic ring closure. uzh.ch Another documented procedure starts with 2,7-dihydroxynaphthalene (B41206), which is converted to 2,7-bis(diethylcarbamoyloxy)naphthalene. orgsyn.org This intermediate then reacts with methylmagnesium bromide in the presence of a nickel catalyst to yield 2,7-dimethylnaphthalene. orgsyn.org

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride, pyridine | 2,7-Bis(diethylcarbamoyloxy)naphthalene | orgsyn.org |

| 2 | 2,7-Bis(diethylcarbamoyloxy)naphthalene | Methylmagnesium bromide, NiCl2(dppe) | 2,7-Dimethylnaphthalene | orgsyn.org |

Formation Mechanisms of 2,7-Dimethylnaphthalen-1-ol via Oxidative Processes

This compound is a product of the atmospheric oxidation of 2,7-dimethylnaphthalene. acs.orgnih.govsigmaaldrich.comsigmaaldrich.com This process is primarily initiated by hydroxyl (OH) radicals. acs.orgnih.govsigmaaldrich.com

The atmospheric oxidation of 2,7-DMN begins with the addition of a hydroxyl radical to the aromatic ring. acs.orgnih.gov Theoretical studies have shown that the OH radical preferentially adds to the C1 position of 2,7-DMN to form a radical adduct, designated as R1. acs.orgnih.govacs.org This initial step is a key feature of the oxidation of naphthalenes in the atmosphere. researchgate.net

Following the formation of the initial OH-adduct (R1), the reaction can proceed through several pathways. In the presence of molecular oxygen (O₂), the R1 radical can undergo two significant reactions. acs.orgnih.gov One pathway is a direct H-abstraction from the hydroxyl group of the adduct by O₂, leading directly to the formation of this compound. acs.orgnih.govacs.org Another major pathway involves the addition of O₂ to the C2 position of the R1 adduct, forming a peroxy radical (R1-2OO). acs.orgnih.govacs.org Both of these reactions are reported to be relatively slow. nih.gov The formation of nitrated 2,7-DMN has also been observed at low yields in the presence of NO₂. acs.orgresearchgate.net

The peroxy radical (R1-2OO) formed from the addition of O₂ to the OH-adduct is a critical intermediate that can undergo further reactions, including intramolecular rearrangements. acs.orgnih.gov One such pathway is an intramolecular hydrogen shift from the hydroxyl group to the peroxy group, which leads to the formation of dicarbonyl products. acs.orgnih.govacs.org This pathway is particularly significant in the oxidation of 2,7-DMN. nih.gov

Another potential reaction for the peroxy radical is a ring closure to form a tricyclic intermediate. acs.orgnih.gov However, in the case of 2,7-DMN, this ring closure is endothermic and reversible, unlike the exothermic and irreversible ring closures observed in the oxidation of benzene (B151609) and toluene. acs.orgnih.govacs.org The oxy radical (R1-2O), which could be formed from the peroxy radical, is predicted to undergo ring closure to form an epoxide radical rather than C1-C2 bond cleavage to form a dicarbonyl, as has been suggested in other studies. acs.orgnih.govacs.org These intramolecular rearrangements are crucial in determining the final product distribution of the atmospheric oxidation of 2,7-dimethylnaphthalene. acs.orgmsu.edunptel.ac.in

| Precursor/Intermediate | Reactant | Product(s) | Mechanism | Reference |

| 2,7-Dimethylnaphthalene | OH radical | OH-adduct (R1) | Radical Addition | acs.orgnih.gov |

| OH-adduct (R1) | O₂ | This compound | H-abstraction | acs.orgnih.gov |

| OH-adduct (R1) | O₂ | Peroxy radical (R1-2OO) | Radical Addition | acs.orgnih.gov |

| Peroxy radical (R1-2OO) | - | Dicarbonyl compounds | Intramolecular H-shift | acs.orgnih.gov |

| Peroxy radical (R1-2OO) | - | Tricyclic intermediate | Ring Closure (reversible) | acs.orgnih.gov |

| Oxy radical (R1-2O) | - | Epoxide radical | Ring Closure | acs.orgnih.gov |

Potential Biocatalytic Approaches to Naphthalenols

The pursuit of greener and more selective chemical syntheses has propelled the exploration of biocatalysis. Enzymes and whole-cell microbial systems offer a powerful alternative to traditional chemical methods for the production of complex molecules like this compound. These biological systems operate under mild conditions and often exhibit high regio- and stereoselectivity, minimizing the formation of unwanted byproducts. This section delves into the potential biocatalytic routes for synthesizing naphthalenols, with a focus on enzymatic transformations of alkylnaphthalenes and the broader capabilities of microbial oxidation systems.

Enzymatic Transformations of Alkylnaphthalenes

The direct hydroxylation of an aromatic C-H bond on the naphthalene scaffold is a key step in forming naphthalenols. Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes renowned for their ability to catalyze such challenging oxidation reactions. nih.govuq.edu.aumdpi.com These enzymes are involved in a wide array of metabolic pathways and can be engineered to enhance their substrate specificity and catalytic efficiency. mdpi.com

Research has demonstrated the potential of cytochrome P450s in the oxidation of alkylnaphthalenes. For instance, the cytochrome P450 BM3 variant, F87V, expressed in recombinant Escherichia coli, has been shown to catalyze the bioconversion of various substituted naphthalenes, including dimethylnaphthalenes, into mono-hydroxylated derivatives. researchgate.net One notable example is the conversion of 1,4-dimethylnaphthalene (B47064) to 4,7-dimethylnaphthalen-1-ol, highlighting the enzyme's capability to hydroxylate the aromatic ring of a dimethylnaphthalene molecule. researchgate.netresearchgate.net While the specific production of this compound was not detailed, the successful hydroxylation of a similar substrate suggests the feasibility of this transformation.

Another relevant enzyme is CYP101B1, a cytochrome P450 monooxygenase from Novosphingobium aromaticivorans. Studies have shown that this enzyme can efficiently oxidize a range of naphthalene derivatives. researchgate.net Although the primary regioselectivity for alkylnaphthalenes was reported to be at the benzylic methyl groups, leading to alcohol metabolites, it was noted that 2,7-dimethylnaphthalene was a substrate with higher product formation activity than singly substituted methylnaphthalenes. researchgate.net This indicates a high affinity of the enzyme for this specific isomer, which could potentially be engineered to favor aromatic hydroxylation.

Dioxygenases represent another class of enzymes capable of functionalizing aromatic rings. An aromatic dihydroxylating dioxygenase, PhnA1A2A3A4 from the marine bacterium Cycloclasticus sp. strain A5, has been used in the combinational bioconversion of substituted naphthalenes. oup.comresearchgate.net While this enzyme system often hydroxylated the methyl groups of dimethylnaphthalenes, its ability to act on substituted naphthalenes underscores the potential for enzymatic modification of these precursors. researchgate.net

Enzymatic Transformations of Substituted Naphthalenes

| Enzyme | Source Organism | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 BM3 (F87V variant) | Recombinant Escherichia coli | 1,4-Dimethylnaphthalene | 4,7-Dimethylnaphthalen-1-ol |

| Cytochrome P450 BM3 (F87V variant) | Recombinant Escherichia coli | 1-Ethoxynaphthalene | 4,4'-Diethoxy-[2,2']-binaphthalenyl-1,1'-diol |

| CYP101B1 | Novosphingobium aromaticivorans | 2,7-Dimethylnaphthalene | Alcohol metabolites (benzylic hydroxylation) |

| PhnA1A2A3A4 (Dioxygenase) | Cycloclasticus sp. strain A5 | 1,4-Dimethylnaphthalene | 1,4-Dihydroxymethylnaphthalene |

Microbial Oxidation Systems for Aromatic Compounds

Whole-cell microbial systems offer a practical approach for biocatalysis, as they contain the necessary enzymes and cofactors for complex transformations. Numerous bacterial species, particularly from the genera Pseudomonas, Rhodococcus, and Novosphingobium, are known for their ability to degrade and modify aromatic compounds, including naphthalene and its derivatives. nih.govnih.gov These microorganisms have evolved sophisticated enzymatic machinery to metabolize these often recalcitrant molecules.

The initial step in the aerobic microbial degradation of aromatic hydrocarbons typically involves the introduction of hydroxyl groups onto the aromatic ring by mono- or dioxygenases. nih.gov For instance, various species of Pseudomonas have been extensively studied for their ability to degrade naphthalene. nih.gov These bacteria can serve as a source of novel enzymes or be used directly in whole-cell biotransformation processes.

The metabolic diversity within the microbial world suggests a vast and largely untapped resource for the discovery of biocatalysts capable of producing specific naphthalenols. While the direct microbial production of this compound from 2,7-dimethylnaphthalene has not been explicitly reported, the known metabolic pathways for naphthalene and substituted naphthalenes provide a strong foundation for such a possibility. nih.govnih.gov Through enrichment cultures and genetic engineering, it is conceivable to develop a microbial system for the targeted hydroxylation of 2,7-dimethylnaphthalene to its corresponding naphthalenol.

Microbial Genera with Potential for Aromatic Compound Oxidation

| Microbial Genus | Relevant Metabolic Capability |

|---|---|

| Pseudomonas | Degradation of naphthalene and its methyl derivatives. nih.gov |

| Rhodococcus | Degradation of various synthetic organic compounds. nih.gov |

| Novosphingobium | Source of CYP101B1 for naphthalene derivative oxidation. researchgate.net |

| Cycloclasticus | Source of dioxygenases for substituted naphthalene conversion. oup.comresearchgate.net |

| Bacillus | Degradation of various synthetic organic compounds. nih.gov |

| Burkholderia | Degradation of various synthetic organic compounds. nih.gov |

Derivatization and Functionalization Strategies Based on the 2,7 Dimethylnaphthalen 1 Ol Core

Synthesis of Halogenated 2,7-Dimethylnaphthalene (B47183) Derivatives

The introduction of halogen atoms to the 2,7-dimethylnaphthalene scaffold is a key strategy for creating intermediates for further chemical transformations. Halogenated naphthalenes are valuable precursors in cross-coupling reactions and for the synthesis of more complex molecules.

One notable method for halogenation is the bromination of 2,7-dimethylnaphthalene using N-bromosuccinimide, which leads to the formation of 2,7-bis(bromomethyl)naphthalene. sigmaaldrich.com This derivative serves as a crucial building block in organic synthesis. While direct halogenation of 2,7-Dimethylnaphthalen-1-ol itself is not extensively detailed in readily available literature, the halogenation of the parent 2,7-dimethylnaphthalene provides insight into the reactivity of the aromatic core.

For instance, the synthesis of 1-bromo-2,7-dimethylnaphthalene (B3041815) is a necessary precursor for creating 2,7-dimethylnaphthaleneboronic acid, a compound that, while not commercially available, is essential for certain synthetic pathways. msstate.edu

| Derivative Name | Halogen | Synthetic Utility |

|---|---|---|

| 2,7-bis(bromomethyl)naphthalene | Bromine | Intermediate for further functionalization |

| 1-bromo-2,7-dimethylnaphthalene | Bromine | Precursor for boronic acid synthesis |

Introduction of Sulfonic Acid Moieties

The sulfonation of naphthalene (B1677914) derivatives is a well-established method for modifying their physical and chemical properties, particularly their solubility in water. The introduction of sulfonic acid groups can be achieved by treating the naphthalene compound with sulfuric acid. wikipedia.org

While specific studies on the direct sulfonation of this compound are not prevalent, the behavior of the parent naphthalene molecule provides a foundational understanding. The sulfonation of naphthalene can lead to different isomers, with the position of the sulfonic acid group being influenced by reaction conditions. For example, naphthalene-2-sulfonic acid is formed under conditions that allow for the conversion of the 1-sulfonic acid isomer to the more stable 2-sulfonic acid. wikipedia.org This resulting naphthalenesulfonic acid can undergo further reactions, such as fusion with sodium hydroxide (B78521) to produce naphthols or condensation with formaldehyde (B43269) to create polymeric sulfonic acids. wikipedia.org

The synthesis of specific dimethylnaphthalene sulfonic acids, such as 6,7-dimethylnaphthalene-1-sulfonic acid, has been documented, indicating that the dimethylnaphthalene core can be successfully sulfonated. echemi.com This suggests that this compound could similarly be functionalized with sulfonic acid groups to enhance its utility in applications requiring aqueous solubility or specific electronic properties.

| Compound | Sulfonation Product | Key Features |

|---|---|---|

| Naphthalene | Naphthalene-2-sulfonic acid | Water-soluble, used in dye production. wikipedia.org |

| 6,7-dimethylnaphthalene | 6,7-dimethylnaphthalene-1-sulfonic acid | Demonstrates feasibility of sulfonating dimethylnaphthalenes. echemi.com |

Regioselective Functionalization for Advanced Chemical Synthesis

Regioselective functionalization is crucial for controlling the precise location of new chemical groups on the naphthalene ring system, which is essential for synthesizing complex molecules with specific functions. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalenes can be difficult to control in terms of regioselectivity. researchgate.net

Modern synthetic methods, including transition metal-catalyzed C-H bond activation, offer more precise control over the functionalization of aromatic compounds. mdpi.comresearchgate.net These techniques allow for the introduction of functional groups at specific positions, which is vital for creating advanced materials and pharmaceuticals. While the direct application of these methods to this compound is an area for further research, the principles established for other naphthalene and quinoline (B57606) derivatives are highly relevant. researchgate.netmdpi.com

The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives has garnered significant attention due to their importance in organic synthesis and the pharmaceutical industry. researchgate.net For example, methods for the regioselective functionalization of 9-silafluorenes, which share a similar polycyclic aromatic structure, have been developed for borylation, bromination, and nitration. nih.gov

| Method | Description | Potential Application to this compound |

|---|---|---|

| Transition Metal Catalysis | Utilizes metals like rhodium or palladium to activate specific C-H bonds for functionalization. researchgate.net | Precise introduction of various functional groups at desired positions. |

| Directed Metalation | Employs directing groups to guide metalating agents to specific sites for subsequent reaction. | Functionalization at positions ortho to the hydroxyl group. |

Utilization as a Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The rigid, aromatic structure of naphthalene derivatives makes them excellent building blocks for constructing larger, well-defined supramolecular assemblies. researchgate.net

The concept of using molecular structure as a blueprint for creating complex supramolecular architectures is a central theme in this field. nih.gov Naphthalene diimides, for instance, have been used to create rigid triangular structures that can form supramolecular tessellations. dntb.gov.ua Germanium complexes with 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular layered structures with interesting electronic properties. rsc.org

Amino acids, nucleobases, and saccharides are common biological building blocks for supramolecular hydrogels. nih.gov Similarly, synthetic molecules like this compound, with its defined shape and potential for hydrogen bonding through the hydroxyl group, can be envisioned as a valuable component in the design of novel supramolecular materials. Its derivatization can introduce further interaction sites, enabling the construction of complex host-guest systems and functional materials. nih.gov The self-assembly of such building blocks can lead to the formation of ordered structures with applications in areas like molecular recognition and catalysis. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,7 Dimethylnaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the connectivity and spatial relationships of atoms within 2,7-Dimethylnaphthalen-1-ol can be established.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), while methyl protons appear in the more shielded, upfield region. The hydroxyl proton's chemical shift can vary and is dependent on solvent and concentration.

The coupling constants (J) between adjacent protons provide valuable information about their connectivity. For instance, ortho-coupled protons on the naphthalene (B1677914) ring would exhibit larger coupling constants compared to meta- or para-coupled protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted chemical shifts and multiplicities based on the analysis of similar naphthalene derivatives. Actual experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | Variable (e.g., 5.0-6.0) | Singlet (broad) | - |

| H-3 | ~6.9-7.1 | Doublet | J = 8.5-9.5 |

| H-4 | ~7.6-7.8 | Doublet | J = 8.5-9.5 |

| H-5 | ~7.2-7.4 | Doublet of doublets | J = 8.5, 1.5 |

| H-6 | ~7.1-7.3 | Singlet (or narrow doublet) | - |

| H-8 | ~7.5-7.7 | Singlet (or narrow doublet) | - |

| 2-CH₃ | ~2.4-2.6 | Singlet | - |

| 7-CH₃ | ~2.4-2.6 | Singlet | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Given the structure of this compound, twelve distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbons of the naphthalene ring and the two methyl carbons.

The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The carbon bearing the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at a higher chemical shift. Aromatic carbons typically resonate between 110 and 150 ppm, while the methyl carbons will appear in the upfield region (around 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts based on established substituent effects on the naphthalene ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150-155 |

| C-2 | 128-132 |

| C-3 | 115-120 |

| C-4 | 125-130 |

| C-4a | 124-128 |

| C-5 | 127-131 |

| C-6 | 129-133 |

| C-7 | 135-140 |

| C-8 | 122-126 |

| C-8a | 133-137 |

| 2-CH₃ | 20-25 |

| 7-CH₃ | 20-25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be expected between adjacent aromatic protons, such as H-3 and H-4, helping to establish the connectivity within the substituted ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each protonated carbon will show a cross-peak corresponding to its attached proton(s). This allows for the unambiguous assignment of the ¹³C signals for all CH groups, including the methyl carbons and the aromatic CHs.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. This comparison can confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 ppm.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₂H₁₂O | 172.08882 |

| [M+H]⁺ | C₁₂H₁₃O⁺ | 173.09664 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org This makes it an ideal method for identifying and quantifying this compound in complex mixtures, such as environmental samples or synthetic reaction products.

In a GC-MS analysis, the components of a mixture are first separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a characteristic fingerprint of the molecule.

The fragmentation pattern of this compound under EI conditions would be expected to show a prominent molecular ion peak at m/z 172. A key fragmentation pathway for naphthols is the loss of a hydrogen atom followed by the loss of carbon monoxide (CO), which would lead to a significant fragment ion at m/z 143. Another expected fragmentation is the loss of a methyl group (CH₃), resulting in an ion at m/z 157. The presence and relative intensity of these and other fragment ions can be used to confirm the structure of the compound when analyzing an unknown sample.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 172 | [M]⁺ | Molecular Ion |

| 157 | [M - CH₃]⁺ | Loss of a methyl group |

| 143 | [M - H - CO]⁺ | Loss of a hydrogen radical followed by loss of carbon monoxide |

| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthalene ring system |

Chromatographic Separations of Naphthalene Isomers and Derivatives

Chromatography is a cornerstone for the separation and purification of naphthalene derivatives. Given the structural similarity among isomers, specialized techniques are often required to achieve high levels of purity.

Simulated Moving Bed (SMB) Chromatography for Isomer Separation

Simulated Moving Bed (SMB) chromatography represents a powerful, continuous separation process utilized for challenging separations of isomers on a preparative and industrial scale. This technique is particularly relevant for separating closely related dimethylnaphthalene (DMN) isomers, which are precursors and analogs of this compound. The principle of SMB involves simulating the counter-current movement of a solid adsorbent and a liquid mobile phase, which allows for a more efficient separation process with lower solvent consumption compared to traditional batch chromatography.

Research has demonstrated the successful separation of 2,6-DMN and 2,7-DMN using SMB technology. In these separations, the choice of stationary and mobile phases is critical. A common setup involves using an ODS (octadecylsilyl) modified silica (B1680970) gel as the stationary phase with a mobile phase consisting of a methanol (B129727) and water mixture. The differential adsorption of the isomers on the stationary phase allows for their effective separation. By carefully controlling operating parameters such as feed flow rates, raffinate flow rate, and the switching time of the inlet and outlet ports, pure fractions of each isomer can be obtained.

Table 1: Example SMB Chromatography Parameters for Dimethylnaphthalene Isomer Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | ODS-modified silica gel |

| Mobile Phase | Methanol/Water mixture |

| Principle | Differential adsorption kinetics |

| Outcome | Separation of pure 2,6-DMN and 2,7-DMN |

Column Chromatography and Thin-Layer Chromatography (TLC) in Synthesis Monitoring

In the context of laboratory synthesis, column chromatography and thin-layer chromatography (TLC) are indispensable tools for monitoring reaction progress and purifying the final product, such as this compound. orgchemboulder.comteledynelabs.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction. researchgate.netnih.gov During the synthesis of this compound, small aliquots of the reaction mixture can be spotted on a TLC plate (typically silica gel) alongside the starting materials. As the reaction proceeds, the appearance of a new spot, corresponding to the more polar this compound, and the disappearance of the starting material spots can be observed. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. Visualization is often achieved under UV light, where the naphthalene rings are fluorescent, or by using staining agents like iodine. rsc.orgresearchgate.net

Column Chromatography: Following the completion of the reaction, column chromatography is the standard method for purification. orgchemboulder.comteledynelabs.com The crude reaction mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs based on the different affinities of the compounds in the mixture for the stationary phase versus the mobile phase. Less polar compounds typically elute first, followed by more polar compounds. For the purification of this compound, a non-polar starting material would elute before the more polar hydroxyl-containing product. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired compound. orgchemboulder.com

Other Spectroscopic and Diffraction Techniques for Structural Analysis

Beyond chromatography, a range of spectroscopic and diffraction methods are employed to confirm the precise structure and electronic properties of this compound and its derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence (emission) spectroscopy, provides valuable information about the electronic transitions within the naphthalene ring system. The naphthalene core is a well-known chromophore and fluorophore. acs.org

Absorption Spectroscopy: The UV-Vis absorption spectrum of naphthalene derivatives is characterized by strong π-π* transitions. researchgate.net The positions and intensities of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the naphthalene ring. mdpi.comresearchgate.net The introduction of alkyl (–CH₃) and hydroxyl (–OH) groups, both of which are electron-donating, typically causes a bathochromic shift (a shift to longer wavelengths) compared to the parent naphthalene molecule. For instance, 1-naphthalenol shows absorption maxima at significantly longer wavelengths than naphthalene itself. nist.gov Therefore, this compound is expected to exhibit absorption maxima at wavelengths longer than that of unsubstituted naphthalene.

Emission Spectroscopy: Naphthalene and its derivatives are often fluorescent, emitting light upon relaxation from an excited electronic state. The emission spectrum is also influenced by substitution. nih.gov Electron-donating groups generally increase the fluorescence intensity and can cause a red shift in the emission wavelength. mdpi.comresearchgate.netnih.gov The specific emission properties of this compound would be dependent on factors such as solvent polarity and the potential for intramolecular charge transfer.

Table 2: Typical UV Absorption Maxima for Naphthalene and a Related Derivative

| Compound | Approximate λ_max (nm) |

|---|---|

| Naphthalene | ~221, 275, 312 |

| 1-Naphthalenol | ~228, 298, 324 nist.gov |

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.commdpi.com While a crystal structure for this compound itself may not be readily available, analysis of its derivatives provides unambiguous proof of molecular structure and insights into packing arrangements in the solid state. nih.govresearchgate.net

This technique yields precise data on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the naphthalene ring system and the specific positions of the two methyl groups and the hydroxyl group. Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing. For a derivative of this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules in the crystal lattice.

π–π Stacking: The aromatic naphthalene rings can interact with each other through offset or face-to-face stacking, which are important non-covalent interactions.

Analysis of such a crystal structure provides fundamental data that correlates with the compound's physical properties, such as melting point and solubility. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 2,7 Dimethylnaphthalen 1 Ol Systems

Quantum Chemical Calculations of Reaction Mechanisms and Kinetics

Quantum chemical calculations have been instrumental in elucidating the formation of 2,7-Dimethylnaphthalen-1-ol as a product of the atmospheric degradation of its parent compound, 2,7-dimethylnaphthalene (B47183) (27DMN).

Density Functional Theory (DFT) Studies on Oxidation Pathways

The atmospheric oxidation of 2,7-dimethylnaphthalene initiated by the hydroxyl (OH) radical has been investigated using high-level quantum chemical methods. These studies show that the reaction is predominantly initiated by the addition of the OH radical to the C(1) position of the naphthalene (B1677914) ring, forming a radical adduct intermediate (referred to as R1).

From this key intermediate, two primary, competing pathways in the presence of atmospheric oxygen (O₂) have been identified. One of these pathways is a direct hydrogen abstraction from the hydroxyl group of the adduct. This H-abstraction step leads directly to the formation of this compound (27DMN-1-ol) and a hydroperoxyl radical (HO₂). The calculations for these oxidation mechanisms were performed at the BB1K and G3MP2-RAD//BH&HLYP levels of theory, providing a robust theoretical foundation for the proposed pathways.

The other major pathway involves the addition of an O₂ molecule to the C(2) position of the radical adduct, leading to the formation of peroxy radicals (R1-2OO). This pathway then branches into more complex reactions, including ring closures and intramolecular hydrogen shifts. The formation of this compound represents a significant, albeit slower, termination step in the initial phase of 27DMN atmospheric oxidation.

Investigation of Transition States and Energy Barriers

The formation of this compound from the radical adduct R1 is characterized as a direct hydrogen abstraction process. Theoretical calculations indicate that this pathway, along with the competing O₂ addition pathway, is relatively slow. The transition states for these reactions have been investigated to determine their energetic favorability.

Kinetic Modeling of Atmospheric Degradation Processes

Kinetic modeling based on the calculated transition states and energy barriers provides rate constants for the atmospheric degradation processes of 2,7-dimethylnaphthalene. The reaction pathways of the primary 27DMN-OH adduct with O₂ are crucial for understanding the atmospheric fate of this pollutant.

| Reactants | Pathway | Product(s) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 27DMN-OH Adduct (R1) + O₂ | Direct H Abstraction | This compound + HO₂ | 10⁻¹⁸ – 10⁻¹⁷ | |

| 27DMN-OH Adduct (R1) + O₂ | O₂ Addition | R1-2OO Peroxy Radicals | 10⁻¹⁸ – 10⁻¹⁷ |

Conformational Analysis and Molecular Dynamics Simulations

A review of the scientific literature did not yield specific studies focused on the conformational analysis or molecular dynamics simulations of this compound. Such studies would be valuable for understanding the three-dimensional structure, flexibility, and intermolecular interactions of the molecule.

Structure-Reactivity Relationship Investigations

While the formation of this compound is discussed within the context of the atmospheric oxidation of its parent compound, specific theoretical investigations into the structure-reactivity relationships of this compound itself were not found in the reviewed literature. These studies would be beneficial for predicting its reactivity in various chemical environments.

Prediction of Spectroscopic Parameters

No dedicated computational studies on the prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound were identified in the available scientific literature. Such theoretical predictions are essential for aiding in the experimental identification and characterization of the compound.

Applications in Advanced Chemical Synthesis and Environmental Research

Role as an Intermediate in the Synthesis of Functionalized Materials

2,7-Dimethylnaphthalen-1-ol is a valuable intermediate in organic synthesis, serving as a specialized building block for creating more complex, functionalized molecules. The reactivity of the compound is primarily centered around its hydroxyl (-OH) group, which allows for a variety of chemical transformations. This functional group provides a site for etherification, esterification, and coupling reactions, enabling the attachment of diverse molecular fragments.

The specific 2,7-dimethyl substitution pattern on the naphthalene (B1677914) core imparts distinct regiochemical and electronic properties to the molecule. This fixed substitution is crucial in multi-step syntheses where precise control over the final architecture is necessary. For instance, derivatives of 2,7-disubstituted naphthalenes are employed as building blocks in the field of supramolecular chemistry and in the synthesis of complex helical structures known as helicenes. orgsyn.orgcolumbia.edu The synthesis of 2,7-diacetylnaphthalene, a precursor for mdpi.comhelicenebisquinones, highlights the utility of the 2,7-disubstituted naphthalene framework. columbia.edu

Furthermore, naphthols are known to participate in multi-component reactions to create structurally diverse derivatives. asianpubs.orgorientjchem.org For example, reactions involving naphthols, aldehydes, and amines or amides can be catalyzed to produce functionalized aminomethylnaphthols. researchgate.net The reaction of naphthols with reagents like dimethyl acetylenedicarboxylate (B1228247) in the presence of phosphites can yield complex organophosphorus compounds, demonstrating their versatility as synthetic platforms. rsc.org this compound, with its unique substitution, can be envisioned as a key starting material for creating novel ligands, molecular receptors, and potentially pharmaceutical intermediates where the 2,7-dimethylnaphthalene (B47183) scaffold is a desired structural motif. orgsyn.org

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Product Type | Reference for Analogy |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH) | Naphthyl ether | orientjchem.org |

| Esterification | Acyl chloride or Carboxylic acid, Catalyst | Naphthyl ester | columbia.edu |

| Multi-component Reaction (e.g., Betti reaction) | Aldehyde, Amine | Aminomethylnaphthol derivatives | orientjchem.orgresearchgate.net |

| O-Phosphorylation | Phosphorus compound (e.g., POCl₃) | Naphthyl phosphate/phosphonate | rsc.org |

| Coupling Reactions (e.g., to form Carbamates) | Isocyanate or Carbamoyl chloride | Naphthyl carbamate | orgsyn.org |

Environmental Significance as an Atmospheric Oxidation Product

This compound holds environmental significance as a direct product of the atmospheric degradation of 2,7-dimethylnaphthalene (2,7-DMN). Dimethylnaphthalenes are members of the polycyclic aromatic hydrocarbon (PAH) family and are released into the atmosphere from various combustion sources, including vehicle exhaust. Due to their volatility, they exist primarily in the gas phase in the ambient atmosphere.

The primary chemical loss process for these compounds in the daytime atmosphere is through reaction with the hydroxyl (OH) radical. Theoretical studies of the atmospheric oxidation mechanism of 2,7-DMN show that the reaction is predominantly initiated by the addition of an OH radical to the C1 position of the naphthalene ring, forming a radical adduct. In the presence of atmospheric oxygen (O₂), this adduct can then undergo a direct hydrogen abstraction to form this compound (27DMN-1-ol). This pathway is one of the key transformation routes for 2,7-DMN in the atmosphere.

The atmospheric lifetime of dimethylnaphthalene isomers is relatively short, typically on the order of hours, indicating their rapid transformation. The formation of oxidation products like this compound is a critical step in the atmospheric chemistry of PAHs, influencing the formation of secondary organic aerosols (SOA) and other atmospheric phenomena.

| Compound | Rate Constant (kOH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (hours)¹ |

|---|---|---|

| Naphthalene | 2.39 ± 0.09 | 5.8 |

| 1,3-DMN | 7.49 ± 0.39 | 1.9 |

| 1,6-DMN | 6.34 ± 0.36 | 2.2 |

| 2,6-DMN | 6.65 ± 0.35 | 2.1 |

| 2,7-DMN | 6.87 ± 0.43 | 2.0 |

Use in Catalyst Development and Optimization Research

While direct large-scale application of this compound in industrial catalysis is not widely documented, it serves as a highly relevant model compound in catalyst development and optimization research. Its defined structure—a polycyclic aromatic core with both a reactive hydroxyl group and specific alkyl substitutions—makes it an excellent substrate for probing the activity and selectivity of novel catalysts.

Research in catalysis often relies on such model compounds to test new catalytic systems under controlled conditions. For instance, a dearomative process involving a dimethyl-naphthol and an allenamide was used as a model reaction to evaluate the performance of a new series of fine-tunable gold(I) catalysts. researchgate.net This type of research is crucial for understanding how a catalyst's ligand environment and electronic properties influence reaction outcomes, which can then be applied to more complex targets. researchgate.netunibo.it

The development of catalysts for the selective functionalization of PAHs is an area of significant interest, particularly for producing high-value chemicals like 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a key monomer for high-performance polymers. sci-hub.stcolab.ws Although 2,7-DMN is often an undesired isomer in this process, understanding its reactivity and interaction with catalysts like zeolites is essential for designing systems that can differentiate between closely related isomers. colab.wsresearchgate.net this compound can be used to study specific catalytic steps, such as C-O bond activation or functional group-directed C-H functionalization, providing fundamental insights into reaction mechanisms. nih.gov The hydroxyl group can act as a directing group to guide a metal catalyst to specific sites on the naphthalene ring or be transformed into a ligand itself, tethering to a metal center to create a bespoke catalytic complex. nih.govsigmaaldrich.com

| Role | Research Application | Rationale | Reference for Concept |

|---|---|---|---|

| Model Substrate | Testing new catalysts for activity, selectivity, and mechanism in C-O or C-H functionalization. | Defined structure allows for clear analysis of reaction outcomes. | researchgate.netnih.gov |

| Probe for Isomer Selectivity | Evaluating shape-selective catalysts (e.g., zeolites) designed to differentiate between DMN isomers. | Understanding its interaction helps optimize catalysts for desired isomers like 2,6-DMN. | colab.wsresearchgate.net |

| Ligand Precursor | Synthesis of novel phosphine, N-heterocyclic carbene (NHC), or other ligands for homogeneous catalysis. | The -OH group is a handle for attaching ligating moieties; the naphthalene backbone provides steric bulk. | unibo.itsigmaaldrich.com |

| Surface Science Model | Studying adsorption and reaction on heterogeneous catalyst surfaces using techniques like XPS. | Provides insight into how functionalized PAHs interact with active sites. | mdpi.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2,7-dimethylnaphthalene |

| 2,7-diacetylnaphthalene |

| Naphthalene |

| 2,6-dimethylnaphthalene |

| 1,3-dimethylnaphthalene |

| 1,6-dimethylnaphthalene |

Q & A

Q. What are the common synthetic routes for 2,7-Dimethylnaphthalen-1-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor compounds (e.g., substituted naphthalenes) followed by hydroxylation. Key steps include:

- Cyclization : Use of acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) under controlled temperatures (60–80°C) to form the naphthalene backbone .

- Hydroxylation : Electrophilic substitution with hydroxyl groups using reagents like H₂O₂/Fe²⁺ or enzymatic methods to introduce the phenolic -OH group .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC or GC-MS .

Q. How is this compound structurally characterized?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.5 ppm (doublets for 2,7-substitution) and methyl groups at δ 2.3–2.6 ppm. ¹³C NMR confirms quaternary carbons adjacent to hydroxyl groups .

- IR : Broad O-H stretch (~3200 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 174 (C₁₂H₁₂O) with fragmentation patterns indicating methyl and hydroxyl loss .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Low in water (<0.1 mg/mL), high in organic solvents (e.g., ethanol, DCM). Use logP (2.8) to predict partitioning behavior .

- Melting Point : ~120–125°C (varies with crystalline form) .

- Stability : Degrades under UV light; store in amber vials at 4°C .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodological Answer :

- Stereoisomer Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to isolate enantiomers .

- Activity Testing : Compare IC₅₀ values in bioassays (e.g., antimicrobial disk diffusion). For example, (R)-enantiomers may show 3–5× higher activity against S. aureus than (S)-forms due to receptor binding affinity .

Q. What reaction mechanisms explain the oxidation behavior of this compound?

- Methodological Answer :

- Oxidation Pathways :

- With KMnO₄ (acidic): Forms 2,7-naphthalenedicarboxylic acid via quinone intermediates.

- With DDQ: Generates radical intermediates, leading to dimerization products.

- Kinetic Studies : Use UV-Vis spectroscopy to track absorbance at 300 nm (quinone formation). Rate constants (k) vary with pH and oxidizing agent .

Q. How can computational methods predict the synthetic pathways or molecular interactions of this compound?

- Methodological Answer :

- Retrosynthesis Tools : AI-based platforms (e.g., Pistachio, Reaxys) suggest feasible routes using known reaction templates. For example, prioritizing Friedel-Crafts alkylation over electrophilic substitution .

- DFT Studies : Optimize geometry (B3LYP/6-31G*) to calculate HOMO-LUMO gaps (e.g., 4.2 eV), predicting reactivity toward electrophiles .

Q. How should researchers resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- Data Validation : Cross-check studies for exposure routes (oral vs. inhalation) and model organisms (rats vs. zebrafish). For example, discrepancies in LD₅₀ values may arise from solvent carriers (DMSO vs. saline) .

- Meta-Analysis : Pool data from ATSDR/NTP/EPA databases using fixed-effects models to identify outliers .

Methodological Considerations for Experimental Design

Q. What strategies optimize yield in large-scale synthesis of this compound?

- Answer :

- Continuous Flow Systems : Improve heat transfer and reduce side reactions (e.g., polymerization) compared to batch reactors .

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and reduced metal leaching .

Q. How can researchers mitigate degradation during storage or handling?

- Answer :

- Light Sensitivity : Use amber glassware and antioxidants (e.g., BHT) in stock solutions .

- Moisture Control : Store under nitrogen atmosphere with molecular sieves .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 174.22 g/mol | |

| logP | 2.8 | |

| Melting Point | 120–125°C | |

| HPLC Retention Time (C18) | 8.2 min (70:30 MeOH:H₂O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.